molecular formula C37H27Cl B14496288 1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene CAS No. 64295-54-1

1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene

Cat. No.: B14496288
CAS No.: 64295-54-1
M. Wt: 507.1 g/mol
InChI Key: VCWALPPIUQCSLK-UHFFFAOYSA-N
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Description

1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chloromethyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyl derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene involves its interaction with various molecular targets. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenyl groups provide stability and reactivity through resonance and conjugation effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene is unique due to its multiple phenyl groups, which enhance its stability and reactivity. This compound’s structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial fields.

Properties

CAS No.

64295-54-1

Molecular Formula

C37H27Cl

Molecular Weight

507.1 g/mol

IUPAC Name

1-[chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene

InChI

InChI=1S/C37H27Cl/c38-37(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H

InChI Key

VCWALPPIUQCSLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)Cl

Origin of Product

United States

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